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5-methyl-1-benzothiophen-3-ol

Cat. No.: B13227247
M. Wt: 164.23 g/mol
InChI Key: NDDRGEIEEMWGMX-UHFFFAOYSA-N
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Description

5-methyl-1-benzothiophen-3-ol is a chemical compound based on the benzo[b]thiophene scaffold, a versatile sulfur-containing heterocycle of significant interest in medicinal chemistry and drug discovery . The benzo[b]thiophene core is considered a "privileged" structure in pharmaceutical research, frequently appearing in compounds with a diverse range of biological activities . Substitutions at the C-3 position, such as the hydroxyl group in this compound, are known to play an important role in modulating biological activity and target binding . Researchers value this scaffold for its relevance in developing novel therapeutic agents. Benzo[b]thiophene derivatives have demonstrated substantial research utility in oncology. Several FDA-approved drugs, such as raloxifene and arzoxifene, which are used for the treatment and prevention of estrogen-receptor-positive breast cancer, feature this core structure . These compounds act as Selective Estrogen Receptor Modulators (SERMs) or Degraders (SERDs), making the benzothiophene scaffold a critical starting point for discovering new anti-cancer agents . Beyond oncology, thiophene derivatives show a wide spectrum of investigated biological activities, including antimicrobial, anti-inflammatory, and antifungal effects . The synthesis of novel benzothiophene hybrids, such as triazole hybrids, is an active area of research to explore new structural prototypes with enhanced pharmacological activity . This product, this compound, is offered as a building block for use in these research applications. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B13227247 5-methyl-1-benzothiophen-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

5-methyl-1-benzothiophen-3-ol

InChI

InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,10H,1H3

InChI Key

NDDRGEIEEMWGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2O

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1 Benzothiophen 3 Ol and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the benzothiophene (B83047) ring system is a cornerstone of synthesizing these compounds. Various methods, from traditional cyclization reactions to modern metal-catalyzed processes, have been developed to achieve this.

Cyclization Reactions in Benzothiophene Synthesis

Cyclization reactions are fundamental to forming the benzothiophene core. These reactions typically involve the formation of a carbon-sulfur bond to close the thiophene (B33073) ring onto a benzene (B151609) ring.

One-pot methods provide an efficient route to substituted 2-aroylbenzo[b]thiophen-3-ols. For instance, reacting 2-mercaptobenzoic acid with various substituted aryl bromomethyl ketones in the presence of triethylamine (B128534) leads to the desired products. rsc.orgrsc.org The reaction is believed to proceed via an SN2-type nucleophilic attack of the sulfhydryl group on the bromomethyl ketone, followed by an in situ intramolecular cyclization. rsc.org

Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method has been successful in synthesizing 2,3-disubstituted benzo[b]thiophenes using various electrophiles like iodine, N-iodosuccinimide (NIS), bromine, and N-bromosuccinimide (NBS). nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed as an effective electrophile for this transformation, allowing the reaction to proceed in excellent yields under mild conditions. nih.gov

Base-catalyzed protocols offer a metal-free alternative for benzothiophene synthesis. beilstein-journals.org These reactions can proceed through a base-promoted propargyl–allenyl rearrangement, followed by cyclization and allyl migration. beilstein-journals.org The use of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as THF has been optimized for this transformation. beilstein-journals.org

Radical-mediated cyclizations also provide a pathway to benzothiophenes. For example, 1-(2-mercaptophenyl)-2-yn-1-ols can be converted to 2-alkoxymethylbenzothiophenes in the presence of a radical initiator like AIBN in alcoholic media. researchgate.netacs.org

Table 1: Examples of Cyclization Reactions for Benzothiophene Synthesis
Starting MaterialsReagents and ConditionsProduct TypeYield (%)Reference
2-Mercaptobenzoic acid, Aryl bromomethyl ketonesTriethylamine, DMF2-Aroylbenzo[b]thiophen-3-ols45–87 rsc.org
o-Alkynyl thioanisolesDimethyl(thiodimethyl)sulfonium tetrafluoroborate2,3-Disubstituted benzo[b]thiophenesExcellent nih.gov
Propargyl sulfide (B99878) derivativesDBU, THF, 50 °CSubstituted benzothiophenes- beilstein-journals.org
1-(2-Mercaptophenyl)-2-yn-1-olsAIBN, Alcoholic media, 80-100 °C2-Alkoxymethylbenzothiophenes49–98 acs.org

Palladium-Catalyzed Synthetic Strategies

Palladium catalysis has emerged as a powerful tool for the synthesis of benzothiophenes, offering high efficiency and functional group tolerance. These methods often involve cross-coupling reactions to construct the key bonds of the heterocyclic ring.

A notable palladium-catalyzed approach is the annulation of aryl sulfides with alkynes, which provides a convergent route to 2,3-disubstituted benzothiophenes. acs.orgacs.org This method is considered a sulfur variant of the Larock indole (B1671886) synthesis. acs.org The proposed mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by insertion of the alkyne and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. acs.org

Palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols is another effective strategy. researchgate.netacs.org Using a catalytic amount of palladium(II) iodide in the presence of potassium iodide, (E)-2-(1-alkenyl)benzothiophenes can be obtained in good yields. researchgate.netacs.org

Furthermore, palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been achieved through the cleavage of both carbon-sulfur and carbon-hydrogen bonds, eliminating the need for an external oxidant. nih.gov The Suzuki–Miyaura reaction can be employed to introduce a boronic acid which then undergoes a palladium-catalyzed C–H/C–S coupling to form the fused benzothiophene ring. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Benzothiophene Synthesis
SubstratesCatalyst SystemProduct TypeYield (%)Reference
Aryl sulfides, AlkynesPalladium catalyst2,3-Disubstituted benzothiophenesGood acs.orgacs.org
1-(2-Mercaptophenyl)-2-yn-1-olsPdI₂, KI(E)-2-(1-Alkenyl)benzothiophenes55–82 acs.org
Biaryl sulfidesPd(OAc)₂Dibenzothiophenes- nih.gov

Aryne-Mediated Annulation Techniques

The use of aryne intermediates provides a one-step, atom-economical method for constructing the benzothiophene scaffold. researchgate.netnih.gov This approach involves the reaction of an aryne with an alkynyl sulfide.

The aryne is typically generated in situ from an ortho-silylaryl triflate using a fluoride (B91410) source like cesium fluoride. researchgate.netnih.gov The subsequent reaction with an alkynyl sulfide leads to the formation of a 3-substituted benzothiophene. researchgate.netnih.gov This method has been shown to be applicable to a variety of aryne precursors and alkynyl sulfides, allowing for the synthesis of a diverse range of benzothiophene derivatives. researchgate.netnih.gov A plausible reaction pathway involves the nucleophilic attack of the alkynyl sulfide on the aryne, followed by intramolecular cyclization. researchgate.net

Functionalization and Derivatization Strategies

Once the benzothiophene core is established, further functionalization and derivatization are often necessary to access specific target molecules. These strategies focus on regioselective modifications of the benzothiophene ring system.

Regioselective Functionalization of the Benzothiophene Core

Achieving regioselectivity in the functionalization of the benzothiophene core is crucial, particularly for distinguishing between the C2 and C3 positions.

Functionalization at the C3 position of benzothiophenes can be challenging due to the inherent reactivity favoring the C2 position. nih.gov A metal-free, directing-group-free method has been developed that utilizes benzothiophene S-oxides as precursors. nih.govresearchgate.net Through an interrupted Pummerer reaction, this strategy allows for the C3-arylation and C3-alkylation of benzothiophenes with complete regioselectivity under mild conditions. nih.govresearchgate.net

Direct magnesiation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enables the regioselective functionalization of the benzothiophene scaffold. rsc.org This approach allows for the introduction of various electrophiles at specific positions of the ring. rsc.org Similarly, ortho-lithiation strategies combined with halocyclization have been used to prepare regioselectively functionalized 3-halo-7-oxygen-functionalized benzo[b]thiophenes. researchgate.net

Synthesis of Substituted 5-Methyl-1-benzothiophen-3-ol Derivatives

Specific synthetic routes have been developed to produce substituted derivatives of this compound. A one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones. rsc.orgrsc.org This method has been used to synthesize a variety of derivatives where the electronic nature of the substituent on the aryl bromomethyl ketone can influence whether the product exists in the keto or enol tautomeric form. rsc.org For example, electron-withdrawing groups tend to favor the enol form, while electron-donating groups favor the 3-keto form. rsc.org

Further derivatization of the 3-hydroxyl group is also possible. For instance, the hydroxyl group can be reacted with propargyl bromide in the presence of a base like sodium hydride to introduce an alkyne moiety, which can then be used in subsequent reactions like click chemistry to generate more complex molecules. rsc.org

A series of 2-aroyl-benzo[b]thiophen-3-ols have been synthesized and characterized, with yields ranging from 73% to 80% for various substituted derivatives. nih.gov

Table 3: Synthesis of Substituted 2-Aroylbenzo[b]thiophen-3-ols
Aryl Bromomethyl Ketone SubstituentProduct TautomerYield (%)Reference
Electron-withdrawingEnol (predominant)45-87 rsc.org
Electron-donating3-Keto (favored)45-87 rsc.org
4-Methoxy-73 nih.gov
Unsubstituted-80 nih.gov
4-Methyl-76 nih.gov

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in synthetic organic chemistry, allowing for the construction of complex molecules from three or more reactants in a single step. nih.govresearchgate.net These reactions are characterized by high atom economy, reduced waste, and savings in time and resources compared to traditional linear syntheses. nih.gov MCRs are broadly categorized into isocyanide-based and non-isocyanide-based reactions. researchgate.net Well-known examples include the Hantzsch, Biginelli, Passerini, and Ugi reactions. scielo.br Such approaches are increasingly applied to the synthesis of diverse heterocyclic scaffolds, including derivatives of benzothiophene.

While direct one-pot or MCR synthesis for this compound is not extensively detailed, numerous methodologies for related benzothiophene and thiophene derivatives highlight the potential of these approaches. For instance, a one-pot, three-component coupling using an alkyl samarium(III) species, isocyanides, and isocyanates has been developed to produce α-iminocarboxamides under mild conditions. acs.org Another example is the pseudo five-component reaction of phenylhydrazine, ethyl acetoacetate, and various aldehydes in acetic acid to yield 4,4'-(aryl-methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. eurjchem.com

In the realm of sulfur-containing heterocycles, MCRs provide a powerful tool for generating structural diversity. tandfonline.com A notable one-pot reaction involves the Knoevenagel condensation of carbonyl compounds and malononitrile/ethyl cyanoacetate, followed by the insertion of sulfur, to produce 2-aminothiophene derivatives in high yields (82–97%). tandfonline.com This demonstrates the utility of MCRs in constructing the thiophene ring system, which is the core of benzothiophenes.

A specific catalyst-free, three-component domino reaction has been developed to synthesize benzothiophene fused pyrrolidones. rsc.org This reaction proceeds in water at room temperature, showcasing the efficiency and sustainability of modern MCRs. rsc.org Similarly, a metal-free, one-pot annulation method achieves the synthesis of benzothiophenes through a twofold C-H functionalization, proceeding via an interrupted Pummerer reaction/ organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement/cyclization sequence. researchgate.net

The table below summarizes representative multicomponent reactions used for the synthesis of thiophene and benzothiophene derivatives, which could be adapted for the synthesis of this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldReference
Three-Component Aldehydes, Thiocyanoacetamide, 3-Oxobutanamide derivativesN-methyl morpholine (B109124) / Ethanol, 20°CSubstituted Thiophenes- tandfonline.com
Three-Component 2-Alkynylthioanisoles, Sodium sulfinatesElectrochemical, Catalyst-freeC-3-Sulfonated BenzothiophenesGood organic-chemistry.org
Three-Component Substituted thiophenols, Alkynes, DTBPI2 / 110°C, Solvent-freeSubstituted BenzothiophenesModerate to Excellent thieme-connect.com
Three-Component Alkyl halides, Isocyanides, IsocyanatesSamarium(III)α-IminocarboxamidesGood to Excellent acs.org
Domino Reaction -Catalyst-free / Water, rtBenzothiophene fused pyrrolidones- rsc.org
Pseudo Five-Component Phenyl hydrazine, Ethyl acetoacetate, AldehydesAcetic Acid4,4'-(Aryl-methylene)bis(3-methyl-1H-pyrazol-5-ol)s- eurjchem.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of benzothiophene derivatives, including potentially this compound, has benefited significantly from these advancements. numberanalytics.com

Key strategies in the sustainable synthesis of benzothiophenes include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like electrochemistry. A prime example is a catalyst-free, three-component domino reaction for synthesizing trifluoromethyl-bearing benzothiophene derivatives that uses water as the solvent at room temperature. rsc.org This approach avoids volatile organic solvents and the need for transition-metal catalysts, which are often toxic and costly. rsc.org

Another significant green method is the iodine-catalyzed intermolecular cyclization of thiophenols and alkynes. thieme-connect.com This protocol is both metal-free and solvent-free, utilizing inexpensive and environmentally friendly molecular iodine as the catalyst to produce benzothiophenes in moderate to excellent yields. thieme-connect.com

Electrochemical synthesis offers a powerful and sustainable alternative to traditional methods that often rely on harsh oxidants or metal catalysts. organic-chemistry.org A practical electrochemical method has been developed for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org This process is conducted under oxidant- and catalyst-free conditions, is easy to scale up, and represents a greener route to functionalized benzothiophenes. organic-chemistry.org

Furthermore, metal-free C-H functionalization reactions are emerging as a sustainable pathway. researchgate.net A one-pot annulation of arenes through a twofold vicinal C-H functionalization provides direct access to benzothiophene products without the need for metal catalysis, which is particularly effective for polyaromatic hydrocarbons. researchgate.net

The following table details various green synthetic approaches for benzothiophene derivatives.

Green PrincipleMethodCatalyst/SolventKey AdvantagesProductReference
Benign Solvent Three-component domino reactionNone / WaterRoom temperature, transition-metal-free, easy scale-up.Benzothiophene fused pyrrolidones rsc.org
Metal-Free, Solvent-Free Intermolecular CyclizationI2 / NoneInexpensive catalyst, avoids organic solvents.Substituted Benzothiophenes thieme-connect.com
Electrosynthesis Tandem Radical CyclizationNone / CH3CN/H2OAvoids chemical oxidants and metal catalysts, scalable.C-3-Sulfonated Benzothiophenes organic-chemistry.org
Metal-Free C-H Functionalization One-pot AnnulationNone / -Avoids pre-functionalization and metal catalysis.Benzothiophenes from PAHs researchgate.net

These sustainable methodologies provide a strong foundation for developing an environmentally responsible synthesis of this compound, emphasizing efficiency and minimal ecological impact.

Chemical Reactivity and Mechanistic Studies of 5 Methyl 1 Benzothiophen 3 Ol

Electrophilic and Nucleophilic Transformations of the Benzothiophene (B83047) Core

The benzothiophene nucleus, an isostere of indole (B1671886), is an electron-rich aromatic system. The reactivity of 5-methyl-1-benzothiophen-3-ol is significantly influenced by the tautomerism between its 3-hydroxy (enol) form and the 5-methyl-1-benzothiophen-3(2H)-one (keto) form. nih.gov The presence of the hydroxyl group at the C3 position and the methyl group at the C5 position further modulates the electronic properties and steric environment of the heterocyclic system.

Electrophilic Substitution: The electron-donating nature of the hydroxyl group activates the thiophene (B33073) ring towards electrophilic attack. However, the precise site of substitution can be influenced by the reaction conditions and the nature of the electrophile. The C2 position is often a primary site for electrophilic attack in 3-substituted benzothiophenes.

Nucleophilic Transformations: The benzothiophene core itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. However, the hydroxyl group can act as a nucleophile in various reactions. For instance, it can undergo O-alkylation and O-acylation. Furthermore, the conjugate base, a thiolate anion, can be generated under basic conditions and participate in nucleophilic addition reactions, such as the Michael-type addition to electron-deficient alkenes. thieme-connect.deacs.org

Recent research has demonstrated the direct and regioselective arylation of benzothiophenes with aryldiazonium salts, where the cationic aryl palladium intermediates act as effective electrophiles. researchgate.net This method provides a straightforward route to arylated heterocycles. researchgate.net Additionally, the development of boron-based organocatalysts has enabled the direct nucleophilic and electrophilic activation of alcohol functionalities, a strategy that could be applicable to the hydroxyl group of this compound. researchgate.net

Oxidative and Reductive Chemical Pathways

The sulfur atom and the hydroxyl-bearing thiophene ring in this compound are susceptible to both oxidation and reduction.

Oxidative Pathways: The sulfur atom in the benzothiophene ring can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.net This transformation is a common pathway in the metabolism and degradation of sulfur-containing aromatic compounds. researchgate.neteeer.org The oxidation of thioethers to sulfoxides is a key process in organic synthesis, and various methods, including metal-free, light-induced catalysis, have been developed for this purpose. researchgate.net The hydroxyl group can also be a site of oxidation, potentially leading to the formation of dicarbonyl compounds or ring-opened products under harsh conditions.

Reductive Pathways: The reduction of the benzothiophene system can lead to various products depending on the reagents and conditions used. Catalytic hydrogenation can reduce the thiophene ring, leading to dihydro- and tetrahydro-benzothiophene derivatives. The keto-tautomer, 5-methyl-1-benzothiophen-3(2H)-one, can be reduced at the carbonyl group to form the corresponding alcohol. Reductive deoxygenation of the hydroxyl group is also a possible transformation.

A study on the degradation of benzothiophene by ultrasonic irradiation identified hydroxylated intermediates, suggesting that OH radical addition is a key degradation mechanism. eeer.org This highlights the susceptibility of the aromatic system to oxidative attack.

Detailed Mechanistic Investigations

The complex reactivity of benzothiophene derivatives has prompted detailed mechanistic studies to elucidate the underlying reaction pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocycles like benzothiophene. Recent studies on the direct β-arylation of benzothiophenes have provided kinetic evidence for a Heck-type pathway. acs.orgresearchgate.net This mechanism involves a concerted carbo-palladation across the C2-C3 double bond of the benzothiophene ring, followed by a base-assisted elimination. acs.orgresearchgate.net This pathway is distinct from the more common concerted metalation-deprotonation (CMD) mechanism often proposed for direct C-H arylation. researchgate.netsnnu.edu.cn The mild, room-temperature conditions of this reaction allow for a wide tolerance of functional groups. acs.orgresearchgate.net

Mechanistic Pathway Description Key Intermediates
Concerted Carbo-palladationPalladium catalyst adds across the C=C bond of the thiophene ring.Palladacycle
Concerted Metalation-Deprotonation (CMD)Simultaneous metalation and deprotonation of a C-H bond.Metal-carbon bond and deprotonated species

This table summarizes the key features of two important mechanistic pathways in the palladium-catalyzed arylation of benzothiophenes.

Radical reactions offer alternative pathways for the functionalization of benzothiophene systems. Thiol-mediated radical cyclizations have been effectively used in the synthesis of various heterocyclic compounds. researchgate.net These processes often proceed under mild conditions and are compatible with a broad range of functional groups. researchgate.net The generation of radical intermediates can be initiated photochemically or thermally. thieme-connect.de For instance, the photoredox-catalyzed synthesis of benzothiophene derivatives has been achieved through a domino reaction involving an aryl radical addition to an alkyne. nih.gov

In the context of degradation, the reaction of benzothiophene with hydroxyl radicals is a significant pathway. eeer.org The thiophene ring, with a lower resonance energy than the benzene (B151609) ring, is often more susceptible to radical attack. eeer.org The study of radical-mediated processes is crucial for understanding the environmental fate of such compounds and for developing novel synthetic methodologies. rsc.orgrsc.org

The presence of the hydroxyl group in this compound makes proton transfer a key mechanistic step in many of its reactions. The tautomeric equilibrium between the enol and keto forms is a prime example of an intramolecular proton transfer. Zwitterionic intermediates, which contain both a positive and a negative formal charge, have been proposed in various reactions involving heterocyclic compounds. mdpi.com

In cycloaddition reactions, the formation of a zwitterionic intermediate can explain the observed stereochemistry and the influence of solvent polarity. mdpi.com Quantum chemical studies have been employed to investigate carbanion translocations via intramolecular proton transfers, revealing that reaction barriers are influenced by factors such as tether length and the electronic nature of substituents. acs.org Recent research has also highlighted the role of long-range intramolecular proton transfers in phosphine-catalyzed cycloadditions, which can be facilitated by zwitterionic intermediates. elsevierpure.com

Thermal and Photochemical Reactivity Profiles

Thermal Reactivity: Substituted benzothiophenes generally exhibit good thermal stability. However, at elevated temperatures, they can undergo various transformations, including cyclization and rearrangement reactions. tandfonline.comresearchgate.net The specific decomposition pathways would depend on the substitution pattern. For instance, flash vacuum pyrolysis of certain benzotriazole-substituted benzothiophenes can lead to the elimination of nitrogen and the formation of new heterocyclic systems. researchgate.net

Photochemical Reactivity: The photochemical behavior of benzothiophenes is a rich area of study. Upon irradiation with UV light, they can undergo a variety of reactions, including cycloadditions and rearrangements. researchgate.netlakeheadu.ca The presence of substituents can significantly influence the photochemical properties. researchgate.net For example, diarylethene derivatives incorporating a benzothiophene unit have been studied for their photochromic properties, where they undergo reversible photoisomerization between open and closed forms. researchgate.net The efficiency and nature of these photochemical reactions are highly dependent on the wavelength of light used and the presence of photosensitizers or quenchers.

Reaction Type Conditions Potential Products
Thermal CyclizationHigh TemperatureFused heterocyclic systems
Photochemical IsomerizationUV IrradiationIsomeric benzothiophene derivatives
PhotocycloadditionUV Irradiation, SensitizerCycloadducts with other unsaturated molecules

This table provides a general overview of the potential thermal and photochemical reactions of substituted benzothiophenes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H and ¹³C NMR spectra provide foundational information on the molecular structure. For 5-methyl-1-benzothiophen-3-ol, the spectra would be expected to show distinct signals corresponding to the methyl, hydroxyl, and aromatic protons, as well as the nine unique carbon atoms.

¹H NMR: The proton spectrum would display signals for the three distinct protons on the benzene (B151609) ring, one on the thiophene (B33073) ring, the hydroxyl proton, and the methyl group protons. The hydroxyl proton typically appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). The aromatic protons' chemical shifts and splitting patterns are dictated by their position relative to the electron-donating methyl group and the fused sulfur-containing ring.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (sulfur, oxygen) and the aromatic system. nist.gov Carbons bonded to heteroatoms (C3, C3a, C7a) are typically shifted downfield. The presence of the keto tautomer in solution would result in an additional set of signals, including a characteristic ketone carbonyl peak above 190 ppm. chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H27.0 - 7.2 (s)120 - 125
C2-120 - 125
C3-145 - 155
OH5.0 - 8.0 (br s)-
C3a-130 - 135
H47.4 - 7.6 (d)122 - 126
C4-122 - 126
C5-135 - 140
CH₃2.3 - 2.5 (s)20 - 22
H67.0 - 7.2 (d)125 - 130
C6-125 - 130
H77.6 - 7.8 (d)120 - 124
C7-120 - 124
C7a-138 - 142

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would definitively establish the connectivity of the aromatic protons on the benzene ring (H4, H6, H7), showing cross-peaks between adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations would be expected between the methyl protons and carbons C4, C5, and C6, confirming the position of the methyl group. Similarly, the H2 proton would show correlations to carbons C3, C3a, and C7a, confirming the thiophene ring structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

FT-IR (Fourier Transform Infrared) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. wpmucdn.com A prominent, broad absorption in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. The 1450-1600 cm⁻¹ region would contain multiple sharp peaks due to the C=C stretching vibrations within the aromatic system. A strong C-O stretching band would be expected around 1200 cm⁻¹. libretexts.org The presence of the keto tautomer would be indicated by a strong C=O stretching absorption around 1700 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The aromatic ring vibrations and the C-S bond stretch, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O–H stretch (hydroxyl)3500 - 3200Strong, Broad
C–H stretch (aromatic)3100 - 3000Medium
C–H stretch (methyl)2975 - 2850Medium
C=O stretch (keto tautomer)~1700Strong (if present)
C=C stretch (aromatic ring)1600 - 1450Medium-Strong, Sharp
C–O stretch (enol)1260 - 1180Strong
C–H bend (out-of-plane)900 - 675Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

For this compound (molecular formula C₉H₈OS), the molecular weight is 164.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 164. The fragmentation pattern provides clues to the structure. The fragmentation of the related compound 5-methyl-1-benzothiophene (lacking the -OH group) shows a strong molecular ion at m/z 148 and a base peak at m/z 147, corresponding to the loss of a hydrogen atom to form a stable thiotropylium-like ion. nist.govnist.gov

For the title compound, the hydroxyl group would direct fragmentation. Plausible fragmentation pathways include:

Loss of CO: A retro-Diels-Alder or related rearrangement could lead to the loss of carbon monoxide (CO, 28 Da) from the enolic ring, resulting in a fragment at m/z 136.

Loss of H•: Loss of a hydrogen radical to give a stable oxonium or thiotropylium ion at m/z 163.

Loss of CH₃•: Cleavage of the methyl group would yield a fragment at m/z 149.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Neutral Loss
164[M]⁺• (Molecular Ion)-
163[M - H]⁺H•
149[M - CH₃]⁺CH₃•
136[M - CO]⁺•CO

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems.

The benzothiophene (B83047) core is a conjugated aromatic system, and as such, it is expected to exhibit strong absorptions in the UV region. The primary electronic transitions are π→π* transitions. The parent compound, benzene, shows absorption bands around 200 nm and 255-260 nm. researchgate.net The fusion of the thiophene ring and the presence of substituents (auxochromes) like the hydroxyl (-OH) and methyl (-CH₃) groups typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). Therefore, this compound would be expected to have absorption maxima (λmax) at wavelengths longer than 260 nm, likely in the 270-300 nm range, corresponding to the π→π* transitions of the extended aromatic system.

Integration of Experimental and Computational Spectroscopic Data for Validation

Modern structural elucidation often integrates experimental data with high-level computational methods, such as Density Functional Theory (DFT), for validation and deeper insight. Theoretical calculations can predict spectroscopic parameters with increasing accuracy.

For this compound, a computational approach would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule.

Frequency Calculations: Predicting the FT-IR and FT-Raman vibrational frequencies. These calculated values, when scaled appropriately, can be compared directly with the experimental spectrum to aid in the assignment of complex vibrational modes.

NMR Calculations: Using methods like GIAO (Gauge-Including Atomic Orbital) to predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data provides strong confirmation of the structural assignment.

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions, which correspond to the λmax values observed in the UV-Vis spectrum.

This integrated approach is powerful for distinguishing between possible isomers and for confirming assignments, especially in complex regions of the spectra. Such computational studies have been successfully applied to various benzofuran (B130515) and benzothiophene derivatives, demonstrating the reliability of this validation method. researchgate.net

Theoretical and Computational Chemistry of 5 Methyl 1 Benzothiophen 3 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Specific studies employing DFT or Ab Initio methods to determine the molecular properties of 5-methyl-1-benzothiophen-3-ol have not been identified in the surveyed literature. Therefore, detailed data for its optimized geometry, electronic structure, frontier molecular orbitals, charge distribution, and thermodynamic properties are not available.

Molecular Geometry Optimization and Electronic Structure Analysis

No published data were found regarding the optimized molecular geometry or the electronic structure analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There are no available data from FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound.

Charge Distribution Analysis (Mulliken, Natural Population Analysis)

No studies detailing the charge distribution through Mulliken, Natural Population Analysis, or other methods for this compound were located.

Thermodynamic Properties and Reaction Energetics

Calculated thermodynamic properties and reaction energetics for this compound are not present in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

No specific Molecular Dynamics (MD) simulation studies focused on the conformational analysis or interaction studies of this compound could be found.

In Silico Modeling for Chemical Interactions and Binding Affinity of Derivatives

While computational data for the parent compound this compound is scarce, its core structure, benzo[b]thiophen-3-ol, serves as a key scaffold for designing derivatives with specific biological targets. In silico methods, particularly molecular docking, are extensively used to predict the binding affinity and interaction mechanisms of these derivatives.

Research has focused on modifying the benzo[b]thiophen-3-ol skeleton to create potent and selective inhibitors for various enzymes, including human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases. tandfonline.comresearchgate.net Molecular docking studies on these derivatives have been crucial in understanding the structural requirements for effective binding within the active sites of these target proteins. tandfonline.comresearchgate.net These computational models help to elucidate how different substituents on the benzothiophene (B83047) ring influence binding affinity and selectivity. tandfonline.comresearchgate.net

For instance, in a study on benzo[b]thiophen-3-ol derivatives as hMAO inhibitors, molecular docking was used to investigate the potential binding site interactions that contribute to inhibitory activity. tandfonline.comresearchgate.net The insights gained from these models provide a rational basis for designing new compounds with improved therapeutic potential. tandfonline.comresearchgate.net The general approach involves designing a series of derivatives and then using docking software to predict their binding modes and affinities, which are often reported as docking scores or binding energies. researchgate.net This computational screening allows for the prioritization of compounds for synthesis and further biological testing. researchgate.net

The table below summarizes findings from in silico studies on various benzothiophene derivatives, illustrating the application of these computational methods.

Derivative ClassTarget ProteinIn Silico MethodKey Finding
Benzo[b]thiophen-3-ol DerivativesHuman Monoamine Oxidase (hMAO)Molecular DockingUnderscored potential binding site interactions suitable for MAO inhibition and suggested structural modifications to improve activity. tandfonline.comresearchgate.net
Amide Derivatives of BenzothiopheneBacterial EnzymesMolecular DockingUsed to screen thousands of molecules for their affinity towards a particular disease or drug target. researchgate.net
Pyrazole DerivativesDihydrofolate reductase (DHFR), N-myristoyl transferase (NMT)Molecular Docking, ADMET ProfilePredicted that specific proteins are the most suitable targets for the antimicrobial activities of potent compounds. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to the broader class of benzothiophene derivatives provide a clear blueprint for how such models would be developed and utilized. These studies are crucial in drug discovery for predicting the activity of unsynthesized compounds, thereby saving time and resources. researchgate.netcsmres.co.uk

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of benzothiophene analogs with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial effects) would be compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide array of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. These describe the atom-atom connectivity. nih.gov

3D Descriptors: Steric (e.g., CoMFA fields) and electronic (e.g., CoMSIA fields) properties that depend on the 3D conformation of the molecule. nih.gov

Physicochemical Descriptors: Parameters like logP (lipophilicity), molar refractivity, and polar surface area.

Model Building: Statistical methods are employed to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netresearchgate.net Machine learning algorithms are also increasingly used. csmres.co.uknumberanalytics.com

Model Validation: The robustness and predictive ability of the generated QSAR model are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves predicting the activity of the test set compounds. researchgate.net

Studies on various benzothiophene derivatives have highlighted the importance of specific descriptors in determining their biological activities. For instance, in a QSAR study on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors, polar interactions (electrostatic and hydrogen-bonding properties) were identified as major molecular features affecting inhibitory activity and selectivity. nih.gov Another study on benzothiophene-based histone deacetylase inhibitors revealed that steric and electrostatic interactions, along with electro-topological parameters, were primarily responsible for anticancer activity. researchgate.net

The table below illustrates the types of statistical parameters used to validate QSAR models, with example values taken from studies on benzothiophene derivatives.

Statistical ParameterDescriptionTypical Value (from Benzothiophene Derivative Studies)Reference
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.7 researchgate.net
q² (Cross-validated r²) An indicator of the internal predictive ability of the model.> 0.5 researchgate.net
r²_pred (Predictive r²) Measures the predictive power of the model for an external test set.> 0.6 nih.gov

These validated models can then be used to predict the activity of new compounds, including this compound and its hypothetical derivatives, guiding synthetic efforts toward molecules with enhanced biological profiles. For example, binary QSAR models have been used to predict the therapeutic activity of bis(benzo[b]thiophen-2-yl) alkyl methanimine (B1209239) derivatives against a range of common diseases. semanticscholar.org

Prediction of Reaction Pathways and Mechanisms using Computational Methods

The primary computational methods employed for this purpose are quantum mechanical (QM), particularly Density Functional Theory (DFT). numberanalytics.comnumberanalytics.com DFT calculations can be used to:

Optimize Geometries: Determine the lowest energy structures of reactants, products, intermediates, and transition states.

Calculate Energies: Compute the relative energies of all species along a proposed reaction coordinate. This allows for the determination of activation energies (reaction barriers) and reaction enthalpies.

Analyze Electronic Structure: Investigate the distribution of electrons using tools like Frontier Molecular Orbital (FMO) theory and electrostatic potential maps to understand reactivity. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites susceptible to electrophilic and nucleophilic attack, respectively.

A hypothetical computational study on the reactivity of this compound might investigate reactions such as electrophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the hydroxyl group. The presence of the methyl group at the 5-position and the hydroxyl group at the 3-position would be expected to direct the regioselectivity of these reactions. DFT calculations could predict the most likely sites of reaction by comparing the activation energies for different possible pathways.

The table below outlines a hypothetical workflow for predicting a reaction mechanism for this compound using computational methods.

StepComputational Method/TechniquePurpose
1. Reactant Modeling DFT (e.g., B3LYP/6-31G*) Geometry OptimizationObtain the stable 3D structure and electronic properties of this compound and the reacting species.
2. Pathway Exploration Transition State (TS) Searching AlgorithmsIdentify the saddle points (transition states) on the potential energy surface that connect reactants to products via a proposed pathway.
3. Energy Profiling Frequency Calculations at the same level of theoryCalculate zero-point vibrational energies and confirm transition states (one imaginary frequency). Determine activation and reaction energies.
4. Reaction Path Following Intrinsic Reaction Coordinate (IRC) CalculationsVerify that the identified transition state correctly connects the desired reactant and product minima.
5. Solvent Effects Solvation Models (e.g., PCM, SMD)Account for the influence of the solvent on the reaction energetics and mechanism, providing a more realistic prediction.

Through such computational investigations, a detailed, atomistic understanding of the chemical reactivity of this compound can be achieved. This knowledge is invaluable for planning and optimizing synthetic routes and for predicting the metabolic fate of the compound in biological systems. csmres.co.uk

Exploration of 5 Methyl 1 Benzothiophen 3 Ol As a Chemical Scaffold in Materials Science and Catalysis Research

Role as Ligands or Building Blocks in Coordination Chemistry

The molecular architecture of 5-methyl-1-benzothiophen-3-ol makes it a versatile candidate for use as a ligand in coordination chemistry. The presence of both an oxygen donor (from the hydroxyl group) and a soft sulfur donor (in the thiophene (B33073) ring) allows for multiple modes of coordination with a variety of metal ions. Upon deprotonation, the hydroxyl group can form a strong bond with a metal center, while the sulfur atom can act as a secondary, softer coordination site, potentially leading to the formation of stable chelate rings.

This dual-donor capability allows the scaffold to function as a building block for coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.net In these materials, organic ligands bridge metal centers to create extended one-, two-, or three-dimensional networks. researchgate.netrsc.org The geometry and connectivity of these networks are dictated by the coordination preferences of the metal ion and the structure of the organic linker. enamine.net Derivatives of this compound can be designed to control the dimensionality and topology of the resulting polymer, which in turn governs properties like porosity, thermal stability, and catalytic activity. enamine.netmdpi.com

For instance, functionalization of the benzothiophene (B83047) core could introduce additional donor sites, transforming the molecule into a multidentate ligand capable of forming more complex and robust polymeric structures. The inherent properties of the benzothiophene unit, such as its rigidity and electronic characteristics, can be imparted to the final coordination polymer, making these materials interesting for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

Potential Coordination Modes of this compound Derivatives

Coordination ModeDescriptionPotential Metal IonsResulting Structure
Monodentate (O-donor)The deprotonated hydroxyl group coordinates to a single metal center.Hard Lewis acids (e.g., Li⁺, Mg²⁺, Al³⁺)Simple metal complexes
Bidentate (O, S-chelation)Both the hydroxyl oxygen and thiophene sulfur coordinate to the same metal center, forming a chelate ring.Soft or borderline acids (e.g., Cu²⁺, Pd²⁺, Pt²⁺, Rh³⁺)Stable five-membered chelate complexes
Bridging LigandThe ligand coordinates to two or more different metal centers, using either the O-donor, S-donor, or both.Various transition metalsCoordination polymers (1D, 2D, or 3D networks)

Applications in Organic Electronics and Optoelectronic Materials

The benzothiophene core is a well-established component in the field of organic electronics due to its excellent charge-transport properties and environmental stability. The fused ring system provides π-orbital overlap that facilitates the movement of charge carriers (holes or electrons). Derivatives of benzothiophene are frequently used as building blocks for organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

The this compound scaffold serves as a valuable starting point for creating advanced electronic materials. The hydroxyl group at the 3-position provides a convenient handle for synthetic modification, allowing for the attachment of various functional groups to tune the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The methyl group at the 5-position can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques like spin-coating or printing of electronic devices. researchgate.net

In OLEDs, benzothiophene derivatives can function as hole-injecting or hole-transporting materials, or as the host material in the emissive layer. google.com The high charge carrier mobility associated with the benzothiophene unit ensures efficient device operation. researchgate.net By carefully designing derivatives of this compound, it is possible to create materials with tailored optical and electronic properties for next-generation flexible displays and solid-state lighting. acs.org

Research Findings on Benzothiophene Derivatives in Organic Electronics

Derivative ClassApplicationKey Research FindingReference
General BenzothiophenesOLEDs, Organic SemiconductorsUtilized for their electronic properties, contributing to advancements in display technologies.
Benzothieno[3,2-b] benzothiophene (BTBT)Organic Field-Effect Transistors (OFETs)Derivatives like C8-BTBT exhibit high hole mobilities, making them suitable for high-performance transistors. researchgate.net researchgate.net
Patented Benzothiophene DerivativesOrganic Electroluminescent DevicesCan be used as a hole injecting/transporting material or as a host material in the light-emitting layer. google.com google.com
Benzothiophene-Fused HeteroacenesOrganic ElectronicsThe benzothiophene scaffold is a key module for constructing larger polycyclic aromatic systems for electronic applications. acs.org acs.org

Development as Chemical Probes for Reaction Monitoring

A chemical probe is a molecule designed to interact with a specific analyte or environment, producing a measurable signal (e.g., a change in color or fluorescence) in response. The structure of this compound possesses features that could be exploited for the development of such probes. The phenolic hydroxyl group is particularly important, as its acidity and nucleophilicity can be modulated by its chemical environment.

For example, the hydroxyl group could be functionalized with a fluorophore. If the linkage between the benzothiophene and the fluorophore is designed to be cleaved by a specific chemical reaction, the release of the fluorophore would provide a clear "turn-on" signal to monitor the reaction's progress.

Furthermore, the hydroxyl group's proton can be involved in hydrogen bonding or can be deprotonated, leading to changes in the electronic structure of the benzothiophene ring. This could be harnessed to create probes for monitoring changes in pH. A derivative could be designed to exhibit different absorption or emission properties in its protonated and deprotonated states, acting as a ratiometric sensor. While specific applications of this compound as a reaction monitoring probe are not yet widely reported, its structural attributes present a promising platform for the rational design of new analytical tools. The potential exists to create probes for detecting metal ions, reactive oxygen species, or the progress of specific enzymatic or chemical reactions.

Heterogeneous and Homogeneous Catalytic Applications of Derivatives

The versatility of the this compound scaffold extends into the realm of catalysis, where its derivatives can be designed to participate in both homogeneous and heterogeneous systems.

In homogeneous catalysis , the molecule can be modified to act as a ligand for a transition metal catalyst. iitm.ac.in The oxygen and sulfur atoms can coordinate to a metal center, influencing its electronic properties and steric environment. This, in turn, can control the activity and selectivity of the catalytic reaction. acs.org For example, by attaching chiral auxiliaries to the benzothiophene backbone, it may be possible to create chiral ligands for asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals. The electronic nature of the benzothiophene ring can be tuned through substitution to modulate the electron-donating or -withdrawing properties of the ligand, thereby optimizing the performance of the metal catalyst for specific transformations like cross-coupling, hydrogenation, or oxidation reactions. rsc.orgnih.gov

For heterogeneous catalysis , derivatives of this compound can be immobilized onto a solid support, such as silica, alumina, or a polymer resin. rsc.org The hydroxyl group provides a convenient anchor point for this immobilization. The resulting solid-supported catalyst combines the specific reactivity of the molecular catalyst with the practical advantages of a heterogeneous system, including ease of separation from the reaction mixture and the potential for recycling and reuse. mdpi.com This approach is central to the development of more sustainable and "green" chemical processes. rsc.org For instance, a benzothiophene-based ligand complexed with a metal could be grafted onto a support and used in flow chemistry reactors for continuous manufacturing processes.

Potential Catalytic Applications of this compound Derivatives

Catalysis TypeDerivative Design PrinciplePotential ReactionRationale
HomogeneousFunctionalization to create a bidentate (O, S) or polydentate ligand for a transition metal (e.g., Pd, Rh, Ru, Ni).Cross-Coupling, Hydrogenation, CarbonylationThe ligand's electronic and steric properties can be tuned to control catalyst activity and selectivity. acs.orgrsc.org
HeterogeneousImmobilization of a metal-ligand complex onto a solid support (e.g., silica, polymer) via the hydroxyl group.Borrowing Hydrogen Reactions, OxidationCreates a recyclable catalyst, simplifying product purification and improving process sustainability. rsc.org
OrganocatalysisIntroduction of acidic or basic functional groups (e.g., sulfonic acid, amine) to the scaffold.Friedel-Crafts, Aldol ReactionsThe benzothiophene core acts as a rigid scaffold to position catalytic functional groups. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.